Scientific Field: Organic Chemistry
Summary of the Application: Potassium 2-methylbutan-2-olate is used in an improved copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles.
Methods of Application: The cyclization of 2-bromoaniline with thiazole-4-carbonitrile and potassium-2-methylbutan-2-olate in tert-amyl alcohol in the presence of CuI at 120.
Results or Outcomes: The optimal conditions yielded exceptional products of up to 98%, demonstrating the broad applicability of this synthetic strategy in generating a wide range of valuable imidazole derivatives.
Potassium 2-methylbutan-2-olate is a salt formed by the reaction of potassium hydroxide (KOH) with tert-butanol ((CH3)3COH), a simple alcohol. It is likely man-made in a laboratory setting for research purposes. Understanding the properties of alkali metal alkoxide salts like potassium 2-methylbutan-2-olate is important in various areas of scientific research, such as organic chemistry and materials science [].
The molecule consists of a potassium (K+) cation and a 2-methylbutan-2-olate (tert-butoxide) anion (CH3)3CO-. The tert-butoxide anion has a central carbon atom bonded to three methyl groups (CH3) and a negatively charged oxygen atom (O-) []. This structure results in a bulky and hindered molecule, meaning the presence of the methyl groups restricts the movement around the central carbon [].
KOH + (CH3)3COH → K+(CH3)3CO- + H2O (Eq. 1) []
As a strong base, it can deprotonate (remove a hydrogen ion) from weak acids. Here's an example:
K+(CH3)3CO- + HX → KX + (CH3)3COH (Eq. 2) []
where HX represents a weak acid (X can be Cl, Br, I etc.).
The specific reactions involving potassium 2-methylbutan-2-olate might not be extensively documented due to its niche research applications.
Flammable;Corrosive;Irritant